2-((吡啶-2-基甲基)氨基)乙酸

描述

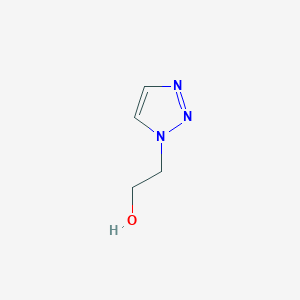

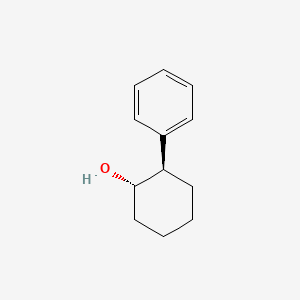

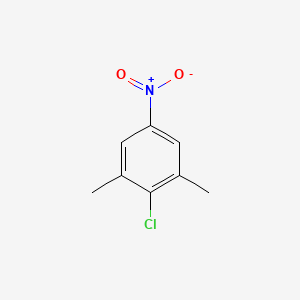

“2-((Pyridin-2-ylmethyl)amino)acetic acid” is a chemical compound with the molecular formula C8H10N2O2 . It is related to a molecule known as (E)-2-{4-[(Pyridin-2-yl)methyl-idene-amino]-phen-yl}acetic Acid, which forms a dimeric unit linked by a pair of symmetry-equivalent O-H⋯N hydrogen bonds .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, ethyl2-(pyridin-2-ylamino) acetate compounds were synthesized by reacting 2-amino pyridine with ethyl chloro acetate and KOH . Then, the ethyl2-(pyridin-2-ylamino)acetate reacted with hydrazine hydrate to give 2-(pyridin-2-ylamino)acetohydrazide .

Molecular Structure Analysis

The molecular structure of “2-((Pyridin-2-ylmethyl)amino)acetic acid” involves a pyridine ring attached to a methyl group, which is connected to an amino group and an acetic acid group . In the related compound (E)-2-{4-[(Pyridin-2-yl)methyl-idene-amino]-phen-yl}acetic Acid, the aromatic rings are significantly twisted from each other with a dihedral angle of 44.04 (4)° .

科学研究应用

Synthesis of Novel Heterocyclic Compounds

“2-((Pyridin-2-ylmethyl)amino)acetic acid” can be used in the synthesis of novel heterocyclic compounds. A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .

Anti-Fibrosis Activity

The synthesized 2-(pyridin-2-yl) pyrimidine derivatives have shown promising anti-fibrotic activities. They were evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some compounds presented better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Synthesis of Complexes and Ligands

Research and Development in Life Sciences

This compound is also used in life science research and development. It is provided by specialist distributors serving life science .

未来方向

The future directions for research on “2-((Pyridin-2-ylmethyl)amino)acetic acid” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. This could include investigating their potential as therapeutic agents, given the anti-inflammatory effects observed with related compounds .

作用机制

Target of Action

The primary target of 2-((Pyridin-2-ylmethyl)amino)acetic acid, also known as PIC, is the 18 kDa translocator protein (TSPO) . TSPO is a protein that is known to be overexpressed during inflammatory conditions .

Mode of Action

PIC works as a vehicle for possible binding of requisite metal and acetamidobenzoxazolone pharmacophore (MBP), which has been used as a specific binding probe for TSPO . The interaction between PIC and TSPO has been evaluated through in silico interaction analysis .

Biochemical Pathways

Given its target, it can be inferred that pic may influence pathways related to inflammation and immune response, as tspo is known to be overexpressed during inflammatory conditions .

Pharmacokinetics

In vivo experiments using an lps-induced lung inflammation mouse model were developed for the administration of a pic-based probe to understand absorption and distribution in several peripheral organs over time .

Result of Action

Given its target, it can be inferred that pic may have effects on cellular processes related to inflammation and immune response .

Action Environment

It is known that in vivo transportation/excretion of pic-based probes has been studied using different spectroscopic techniques .

属性

IUPAC Name |

2-(pyridin-2-ylmethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)6-9-5-7-3-1-2-4-10-7/h1-4,9H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMCWJVDDJDEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435584 | |

| Record name | N-[(Pyridin-2-yl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Pyridin-2-ylmethyl)amino)acetic acid | |

CAS RN |

2444-13-5 | |

| Record name | N-[(Pyridin-2-yl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can the different coordination modes of PMAA with [M(I)(CO)3]+ complexes interconvert?

A2: Yes, the research reveals that the (O,N(amine),N(py)) and (N(tri),N(amine),N(py)) coordination modes are actually interconvertible. [] By altering the pH of the solution, researchers observed a reversible shift between these two modes. This dynamic behavior is particularly interesting as it suggests potential applications where pH changes could be used to modulate the properties and reactivity of these metal complexes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

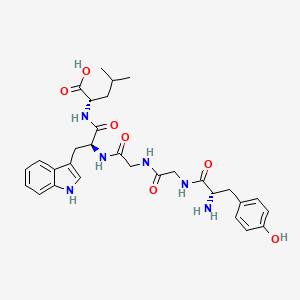

![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)

![(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1353953.png)

![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)